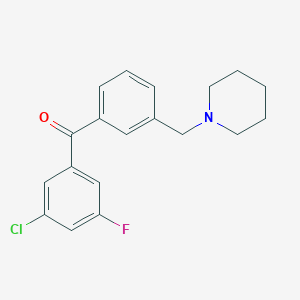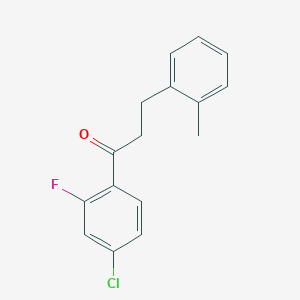
4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be useful for understanding the properties and reactions of structurally similar compounds. For instance, the photolysis of substituted phenols such as 4-chlorophenol is studied, which shares the chloro-substituent with the compound .
Synthesis Analysis
None of the provided papers directly address the synthesis of "4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone". However, organotin esterification is discussed in the context of synthesizing organotin esters of a compound with both fluoro- and chloro-substituents on a phenyl ring, which could be relevant to the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of a related compound, an organotin ester, has been analyzed using various spectroscopic techniques and X-ray crystallography, revealing a tetrahedral geometry around the tin atom . This information can be extrapolated to hypothesize about the steric and electronic effects that might be present in "4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone" due to the presence of halogen substituents which can influence the molecular geometry and reactivity.
Chemical Reactions Analysis
The papers discuss the photolysis of substituted phenols, which is a chemical reaction relevant to the behavior of phenolic compounds under light exposure. The study of 4-chlorophenol photolysis, for example, provides insights into the dissociation processes and the energy involved in bond cleavage, which could be similar in compounds with related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone" are not directly reported in the papers. However, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative analysis of hydroxyl groups in lignins , and the electrochemical behavior of 4-chlorophenol , provide a basis for understanding how chloro- and fluoro-substituents might affect the properties of the compound , such as its reactivity and interaction with sensors.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone and related halogenated compounds have been explored for their utility in synthesizing novel polymers. For instance, halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives with chloro and fluoro substitutions, have been synthesized and copolymerized with styrene. These polymers were analyzed for their composition, structural properties, and thermal decomposition characteristics, revealing potential applications in materials science due to their unique physical and chemical properties (Savittieri et al., 2022).
Molecular Geometry and Chemical Reactivity
The study of molecular geometry and chemical reactivity of chloro and fluoro substituted compounds has been a significant area of research. For example, derivatives such as 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one have been synthesized and analyzed through spectral methods and quantum chemical studies. These studies have contributed to understanding the effects of halogen substitutions on molecular geometry and chemical reactivity, which is crucial for developing novel chemical entities with tailored properties (Satheeshkumar et al., 2017).
Organic Electronics and Photophysics
The electronic properties of conjugated systems, including those with halogen substitutions, have been extensively studied for their applications in organic electronics. Research into the synthesis, characterization, and electropolymerization of terthienyls containing fluorinated thiophenes has shown the impact of halogenation on the electronic properties of conjugated polymers. Such studies inform the development of materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic applications (Gohier et al., 2013).
Liquid Crystal Displays (LCDs) Technology
The influence of fluoro-substituents on the photoalignment of liquid crystals has been investigated, highlighting the role of specific chemical modifications in improving the performance of LCDs. The research demonstrated that the inclusion of lateral fluoro-substituents in alignment materials leads to better photoalignment of nematic liquid crystals, which is critical for the manufacturing of high-quality LCDs (Hegde et al., 2013).
High-Performance Polymers
The synthesis of high-performance polymers using fluorinated monomers has been explored for applications in engineering plastics and membrane materials. Poly(phthalazinone ether)s, synthesized from fluorinated compounds, exhibit excellent solubility and thermal properties, making them suitable for use in advanced material applications (Xiao et al., 2003).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWLLUIMACHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644039 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-91-8 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

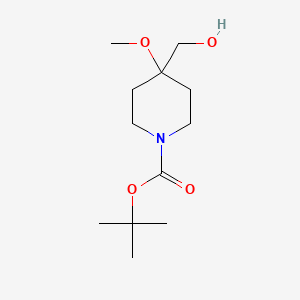
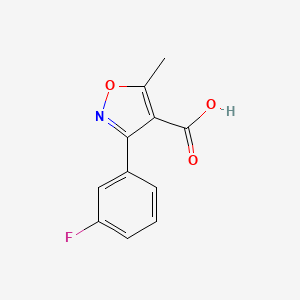
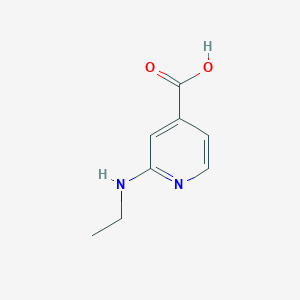
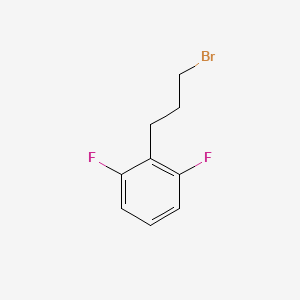

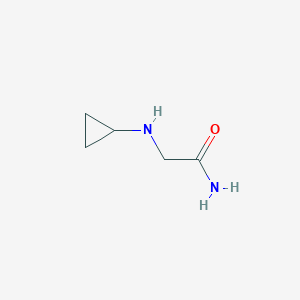
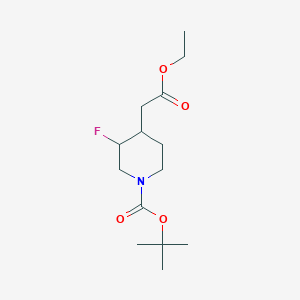

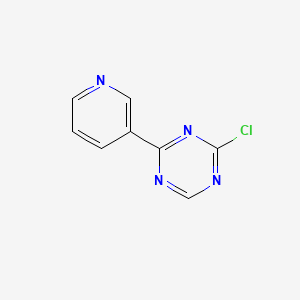

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)


